Cas no 1480-89-3 (6-Fluoro-7H-purine)

6-Fluoro-7H-purine is a fluorinated purine derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its reactivity as a building block for nucleoside analogs and its utility in modifying purine-based compounds for medicinal chemistry applications. The fluorine substitution enhances electrophilicity, facilitating selective functionalization at the C6 position. This compound is particularly valuable in the development of antiviral and anticancer agents due to its ability to mimic natural purines while introducing steric and electronic modifications. It exhibits stability under standard handling conditions, making it suitable for diverse synthetic workflows. Researchers favor 6-Fluoro-7H-purine for its well-defined reactivity profile and compatibility with cross-coupling and nucleophilic substitution reactions.
6-Fluoro-7H-purine structure
6-Fluoro-7H-purine structure
商品名:6-Fluoro-7H-purine
CAS番号:1480-89-3
MF:C5H3N4F
メガワット:138.10252
CID:41450
PubChem ID:5491928

6-Fluoro-7H-purine 化学的及び物理的性質

名前と識別子

    • 6-Fluoro-7H-purine
    • 6-Fluoro-1H-purine
    • 6-FLUOROPURINE
    • 1H-Purine,6-fluoro-(9CI)
    • 6-fluoro-7(9)H-purine
    • 6-fluoro-9H-purine
    • 6-Fluoropurin
    • 6-Fluorpurin
    • 1H-Purine, 6-fluoro- (9CI)
    • 1480-89-3
    • 1H-Purine, 6-fluoro-
    • 82970-22-7
    • DTXSID40163865
    • AKOS006350147
    • SCHEMBL264364
    • AB68400
    • DTXCID9086356
    • MDL: MFCD23135382
    • インチ: 1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
    • InChIKey: LGQVOKWMIRXXDM-UHFFFAOYSA-N
    • ほほえんだ: C1=NC2=C(F)N=CNC2=N1

計算された属性

  • せいみつぶんしりょう: 138.03400
  • どういたいしつりょう: 138.03417427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 54.5Ų

じっけんとくせい

  • PSA: 54.46000
  • LogP: 0.49200

6-Fluoro-7H-purine セキュリティ情報

6-Fluoro-7H-purine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Fluoro-7H-purine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AD19155-1g
6-Fluoro-7H-purine
1480-89-3
1g
$756.00 2024-04-20
Ambeed
A487146-1g
6-Fluoro-7H-purine
1480-89-3 95+%
1g
$360.0 2024-04-23
Alichem
A449040714-1g
6-Fluoro-7H-purine
1480-89-3 95%
1g
409.20 USD 2021-06-15
Chemenu
CM138683-1g
6-Fluoro-7H-purine
1480-89-3 95%
1g
$430 2021-08-05
Chemenu
CM138683-1g
6-Fluoro-7H-purine
1480-89-3 95%
1g
$398 2023-02-17

6-Fluoro-7H-purine 関連文献

6-Fluoro-7H-purineに関する追加情報

Comprehensive Overview of 6-Fluoro-7H-purine (CAS No. 1480-89-3): Properties, Applications, and Research Insights

6-Fluoro-7H-purine (CAS No. 1480-89-3) is a fluorinated derivative of purine, a fundamental heterocyclic aromatic organic compound. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its unique structural modifications. The introduction of a fluorine atom at the 6-position of the purine ring enhances its reactivity and binding affinity, making it a valuable intermediate in drug discovery and development. Researchers often explore 6-Fluoro-7H-purine for its potential in designing nucleoside analogs, which are critical in antiviral and anticancer therapies.

The chemical properties of 6-Fluoro-7H-purine are influenced by the electronegativity of fluorine, which alters the electronic distribution of the purine scaffold. This modification can improve metabolic stability and bioavailability, key factors in modern medicinal chemistry. Recent studies highlight its role in modulating enzyme interactions, particularly in pathways involving purine metabolism and signal transduction. Such applications align with current trends in personalized medicine, where targeted therapies demand precise molecular tools.

In the context of AI-driven drug discovery, 6-Fluoro-7H-purine is frequently cited in computational studies. Machine learning models predict its utility in fragment-based drug design, a hot topic in 2024. Users searching for "fluorinated purine derivatives" or "CAS 1480-89-3 applications" often seek insights into its synthetic routes or commercial availability. Suppliers and academic labs prioritize high-purity grades of this compound, reflecting its demand in high-throughput screening and bioconjugation experiments.

From a synthetic chemistry perspective, 6-Fluoro-7H-purine serves as a versatile building block. Its reactivity allows for selective substitutions at the 2-, 8-, or 9-positions, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. This flexibility resonates with researchers investigating kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, areas dominating recent PubMed publications.

Environmental and regulatory considerations for 6-Fluoro-7H-purine are also noteworthy. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s stability under various pH conditions makes it suitable for green chemistry initiatives, a growing focus in sustainable pharmaceutical manufacturing. Queries like "biodegradability of fluorinated purines" reflect public interest in eco-friendly research practices.

In summary, 6-Fluoro-7H-purine (CAS No. 1480-89-3) bridges fundamental science and applied research. Its relevance spans drug development, computational chemistry, and biochemical assays, addressing contemporary challenges in healthcare and technology. As interdisciplinary collaborations expand, this compound will likely remain a cornerstone in innovative therapeutic strategies.

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